molecular formula C10H10N2O2 B1371886 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-39-1

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1371886
CAS No.: 885521-39-1
M. Wt: 190.2 g/mol
InChI Key: XKFSGDOXFZUMML-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (CAS: 885521-39-1) is a substituted indazole derivative characterized by a methoxy group at position 6, a methyl group at position 4, and a formyl (-CHO) substituent at position 3 of the indazole scaffold. Indazole derivatives are of significant interest in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

The structural features of this compound—particularly the electron-donating methoxy and methyl groups—influence its electronic distribution and steric profile, which may modulate reactivity in synthetic applications or interactions in biological systems.

Properties

IUPAC Name

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFSGDOXFZUMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646481
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-39-1
Record name 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde typically involves:

  • Starting from substituted indole or indazole precursors.
  • Introduction of methoxy and methyl groups at the 6- and 4-positions, respectively.
  • Formylation at the 3-position to install the carbaldehyde functionality.
  • Use of nitrosation and ring closure reactions to form the indazole core when starting from indole derivatives.

Preparation from Indole Derivatives via Nitrosation and Ring Closure

A well-documented route for accessing 1H-indazole-3-carboxaldehyde derivatives, including methoxy and methyl substituted variants, starts from readily available substituted indoles. The process involves:

This approach has been optimized to improve yields by controlling acid addition rates and reaction temperatures.

Formylation Techniques for Indazole-3-carbaldehyde

Formylation at the 3-position of indazole rings can be achieved by:

  • Direct electrophilic substitution using formylating agents under acidic or Lewis acid catalysis.
  • Utilization of Vilsmeier–Haack reaction conditions (e.g., POCl3 and DMF) to introduce the aldehyde group selectively at the 3-position.
  • These methods are often performed in inert organic solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperatures (20-80 °C).

Substitution at 4- and 6-Positions

  • The 4-methyl substitution is generally introduced by starting from 4-methylindole or by methylation of the 4-position on the indazole ring using methylating agents or Friedel-Crafts type alkylation.
  • The 6-methoxy group is introduced either by starting from 6-methoxyindole or by selective methoxylation of the 6-position on the indazole ring.
  • These substitutions are usually done prior to formylation to ensure regioselective functionalization.

Example of a Multi-Step Synthetic Route

Step Reagents/Conditions Description Notes
1 6-Methoxy-4-methylindole + NaNO2, acid (HCl or AcOH) Nitrosation at C3 to form oxime intermediate Performed at 20-30 °C, slow acid addition to minimize side reactions
2 Ring closure under acidic conditions Formation of 6-methoxy-4-methyl-1H-indazole scaffold Reaction temperature ~90 °C for 1 hour
3 Vilsmeier–Haack formylation (POCl3, DMF) Introduction of aldehyde at 3-position Conducted in inert solvent like dichloromethane or DMF at 40-80 °C
4 Purification by extraction and crystallization Isolation of pure this compound Crystallization from methanol or aqueous mixtures to obtain solvent-free crystalline form

Detailed Research Findings and Reaction Conditions

  • Reaction Medium: Initial nitrosation is preferably carried out in aqueous or mixed aqueous-alcohol solvents (e.g., MeOH, EtOH) at mild temperatures (20-30 °C) to control reaction rate and minimize side products.
  • Organic Solvents: Dichloromethane and DMF are preferred solvents for subsequent steps, including ring closure and formylation, due to their inertness and ability to dissolve intermediates.
  • Temperature Control: Reactions are carefully temperature-controlled, with nitrosation at room temperature, ring closure at reflux (~90 °C), and formylation at moderate temperatures (40-80 °C) to optimize yields.
  • Isolation: Intermediate compounds can be isolated either as wet cake solids or as organic solvent solutions via extractive workup, facilitating stepwise purification and higher overall yield.
  • Base Use: Non-nucleophilic bases such as diisopropylethylamine are employed in coupling steps to avoid side reactions and improve reaction specificity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Nitrosation NaNO2, HCl or AcOH, 20-30 °C, 1 hour Slow acid addition critical to yield
Ring Closure Aqueous acidic mixture (AcOH + HCl), 90 °C, 1 hour Promotes indazole formation
Formylation POCl3/DMF or equivalent, 40-80 °C, 2-4 hours Selective 3-position aldehyde introduction
Solvents Water/Alcohol (nitrosation), DCM, DMF (formylation) Solvent choice affects yield and purity
Base Diisopropylethylamine (for coupling steps) Non-nucleophilic to avoid side reactions
Purification Extraction, crystallization from MeOH Solvent-free crystalline products preferred

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 6-Methoxy-4-methyl-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that indazole derivatives can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration .
  • Antimicrobial Properties : Some indazole derivatives have demonstrated antimicrobial activity against various pathogens. The substitution patterns on the indazole ring can influence the degree of activity, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacology

Indazole derivatives, including this compound, are being studied for their effects on neurotransmitter systems. Preliminary findings suggest potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Drug Development : Its structure allows for further modifications that can lead to the creation of novel pharmacophores. Researchers have utilized it to synthesize other biologically active compounds through various chemical reactions, such as condensation and oxidation processes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties; potential therapeutic uses
NeuropharmacologyPotential effects on serotonin receptors; implications for mood disorders
Synthetic IntermediateUsed in the synthesis of complex molecules; versatile building block

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of indazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the indazole framework can enhance anticancer activity .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of indazole derivatives. The study reported that this compound showed promising results in modulating serotonin receptor activity in vitro, indicating potential use as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Key Structural Analogues and Similarity Scores

The following table summarizes structurally related indazole-3-carbaldehyde derivatives, their substituents, and similarity scores (calculated based on molecular descriptors):

CAS No. Compound Name Substituents (Positions) Similarity Score
885521-39-1 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde 6-OCH₃, 4-CH₃, 3-CHO Reference (1.00)
518987-37-6 6-Methoxy-1H-indazole-3-carbaldehyde 6-OCH₃, 3-CHO 0.98
898747-12-1 4-Methoxy-1H-indazole-3-carbaldehyde 4-OCH₃, 3-CHO 0.95
885518-87-6 4,6-Dimethoxy-1H-indazole-3-carbaldehyde 4-OCH₃, 6-OCH₃, 3-CHO 0.93
885522-48-5 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde 4-OCH₃, 6-CH₃, 3-CHO 0.91

Data sourced from structural similarity databases .

Impact of Substituent Variations

Electronic Effects
  • The methoxy group at position 6 increases electron density at the aromatic ring, which may improve solubility in polar solvents compared to non-substituted analogues .
  • 4-Methoxy-1H-indazole-3-carbaldehyde (CAS: 898747-12-1): The methoxy group at position 4 may alter regioselectivity in electrophilic substitution reactions compared to the 6-methoxy isomer.
Steric and Functional Group Interactions
  • 4,6-Dimethoxy-1H-indazole-3-carbaldehyde (CAS: 885518-87-6): The dual methoxy groups could enhance crystallinity, as seen in other dimethoxy-substituted heterocycles, but may also reduce metabolic stability due to increased susceptibility to demethylation .
  • 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde (CAS: 885522-48-5): The methyl group at position 6 introduces steric bulk, which might hinder interactions in enzyme-binding pockets compared to the 4-methyl isomer.

Biological Activity

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indazole ring substituted with a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position. These substituents influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • DNA Interaction : This compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it exhibits significant inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (CML)5.15Induces apoptosis via Bcl2 family inhibition
A549 (Lung)Not specifiedPotentially affects cell cycle regulation
Hep-G2 (Liver)Not specifiedInvolvement in apoptosis pathways

These findings suggest that the compound may serve as a scaffold for developing low-toxicity anticancer agents .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It has been tested against various bacterial strains, showing superior efficacy compared to standard antibiotics:

Microorganism Activity
MRSAMore potent than ampicillin
Pseudomonas aeruginosaEffective against resistant strains
E. coliHigher antifungal activity than reference drugs

This suggests potential applications in treating resistant infections .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives, including this compound, and evaluated their anticancer activity against K562 cells. Results indicated significant apoptosis induction at specific concentrations .
  • Fluorescent Probes : The compound has been utilized in designing fluorescent probes for bioimaging, allowing real-time visualization of cellular processes. This application highlights its versatility in biochemical research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde?

  • Methodology :

  • Stepwise Functionalization : Begin with a substituted indazole core (e.g., 4-methyl-1H-indazole) and introduce the methoxy group via nucleophilic substitution under alkaline conditions. The aldehyde moiety can be added via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate using MnO₂ .

  • Catalytic Systems : Use transition-metal catalysts (e.g., Ru or Mn-based) for regioselective formylation, ensuring minimal side reactions. For example, MnO₂ in dichloromethane achieves 85% yield for analogous indazole carbaldehydes .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

    • Key Considerations :
  • Monitor reaction progress via TLC.

  • Protect the indazole NH group during methoxylation to prevent deprotonation side reactions.

    • Data Table :
MethodCatalyst/SolventYield (%)Reference
Vilsmeier-HaackDMF/POCl₃70–75Synthetic protocols
MnO₂ OxidationCH₂Cl₂, RT80–85

Q. How should researchers characterize this compound?

  • Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, aldehyde at C3). Compare with computed chemical shifts using DFT (B3LYP functional) to validate assignments .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺.
    • Crystallography : Single-crystal XRD (using SHELX software ) for unambiguous structural confirmation. Slow evaporation in ethanol is ideal for crystal growth.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data?

  • Approach :

  • DFT Refinement : Use hybrid functionals (e.g., B3LYP with exact exchange terms ) to improve shift predictions. Include solvent effects (PCM model) for accuracy.
  • Dynamic Effects : Consider temperature-dependent conformational changes via molecular dynamics simulations.
    • Case Study : For a related indazole derivative, B3LYP/6-311+G(d,p) calculations reduced average shift errors to <0.3 ppm .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Optimization Tactics :

  • Stepwise Monitoring : Use in-situ IR or LC-MS to identify bottlenecks (e.g., incomplete methoxylation).
  • Catalyst Screening : Test alternatives like Ru(bpp)(pydic) for formylation, which improves regioselectivity in sterically hindered systems .
    • Data Contradiction Analysis : If yields drop unexpectedly, assess solvent purity (e.g., trace water in DMF) or catalyst deactivation.

Q. How does density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Framework :

  • Functional Selection : B3LYP with Colle-Salvetti correlation provides reliable HOMO-LUMO gaps and electrostatic potential maps.
  • Applications : Predict reactivity sites (e.g., aldehyde group’s electrophilicity) or intermolecular interactions in crystal packing .
    • Data Table :
PropertyB3LYP/6-311+G(d,p) ResultExperimental Value
HOMO-LUMO Gap (eV)4.2N/A (Theoretical)
C3 Aldehyde Charge+0.35N/A (Theoretical)

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